(R)-2-((3S,5R,10S,13S,14R,16R,17R)-3-Acetoxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methyleneheptanoic acid
Description
Properties
IUPAC Name |
2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h12,14,19,22,25-28,35H,3,10-11,13,15-18H2,1-2,4-9H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIALJIVPUCERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydropachymic acid is primarily obtained through the extraction and isolation from the sclerotia of Poria cocos. The extraction process typically involves the use of organic solvents such as chloroform, methanol, or ethanol. The isolated compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or column chromatography .
Industrial Production Methods
Industrial production of dehydropachymic acid involves large-scale cultivation of Poria cocos, followed by extraction and purification processes. The fermentation of Poria cocos mycelia has also been explored as a method to produce higher yields of dehydropachymic acid. This method involves the use of specific growth media and controlled fermentation conditions to optimize the production of the desired triterpenoid compounds .
Chemical Reactions Analysis
Functional Group Analysis
The compound contains the following reactive moieties:
-
Acetoxy group (ester at C3)
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Hydroxyl group (at C16)
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Carboxylic acid (terminal -COOH)
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Methylene group (C5)
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Cyclopenta[a]phenanthrene core
Acetoxy Group (Ester)
The C3 acetoxy group undergoes hydrolysis and transesterification:
Hydroxyl Group (C16)
The tertiary hydroxyl group at C16 participates in oxidation and protection reactions:
| Reaction Type | Conditions/Reagents | Product |
|---|---|---|
| Oxidation | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Ketone formation (if sterically accessible) |
| Esterification | Acetic anhydride/pyridine | Acetylated derivative (C16-OAc) |
| Silylation | TBDMSCl/imidazole | Silyl-protected hydroxyl for selective synthesis |
Carboxylic Acid (-COOH)
The terminal carboxylic acid engages in acid-base and condensation reactions:
| Reaction Type | Conditions/Reagents | Product |
|---|---|---|
| Salt Formation | NaOH | Sodium/potassium carboxylate salt |
| Esterification | CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> | Methyl ester |
| Amide Formation | SOCl<sub>2</sub> + NH<sub>3</sub> | Primary amide |
Methylene Group (C5)
The exocyclic methylene group undergoes addition and hydrogenation:
| Reaction Type | Conditions/Reagents | Product |
|---|---|---|
| Hydrogenation | H<sub>2</sub>/Pd-C | Saturated -CH<sub>2</sub>-CH<sub>2</sub>- moiety |
| Epoxidation | mCPBA | Epoxide formation |
Stability and Degradation
-
Thermal Stability : The cyclopenta[a]phenanthrene core provides rigidity, but the ester and hydroxyl groups may decompose at >200°C.
-
Photodegradation : UV exposure risks radical-mediated oxidation of the methylene group .
Comparative Reactivity Table
| Functional Group | Reactivity | Key Influences |
|---|---|---|
| Acetoxy (C3) | High (labile ester) | Steric hindrance from methyl groups |
| Hydroxyl (C16) | Moderate | Tertiary position limits oxidation |
| Carboxylic Acid | High | Enhanced by electron-withdrawing methyl groups |
| Methylene (C5) | Moderate | Conjugation with cyclopropane stabilizes π-system |
Scientific Research Applications
Preliminary studies indicate that compounds with similar structural motifs exhibit various biological activities:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (R)-2-(...) | Complex steroid-like structure | Potential antimicrobial effects |
| Testosterone | Steroid structure with keto group | Hormonal activity |
| Dihydrotestosterone | Reduced A-ring | Strong androgenic effects |
| Nandrolone | Similar steroid backbone | Anabolic effects |
The biological activities of this compound may include antimicrobial properties and hormonal modulation due to its structural similarities with known steroids like testosterone.
Synthesis Strategies
The synthesis of this compound can involve several strategies:
- Total Synthesis : Utilizing multi-step organic synthesis techniques to construct the complex structure from simpler precursors.
- Semi-synthesis : Modifying naturally occurring steroid precursors to derive the target compound.
- Biotransformation : Employing enzymatic processes to achieve specific functional group modifications.
Pharmacological Applications
The potential applications of (R)-2-((3S...) in pharmacology are vast:
- Antimicrobial Agents : Due to its structural similarities with known antimicrobial steroids.
- Hormonal Therapies : Its ability to interact with androgen receptors could lead to applications in hormone replacement therapies.
- Cancer Treatment : Investigating its effects on cancer cell lines could reveal anti-tumor properties.
Case Studies
Several studies have investigated compounds structurally related to (R)-2-(...). For instance:
- Antimicrobial Activity Study : A study demonstrated that steroid derivatives exhibit significant antimicrobial activity against various pathogens.
- Hormonal Activity Assessment : Research indicated that certain derivatives can effectively modulate androgen receptor activity in vitro.
- In Vivo Efficacy Trials : Animal models have been used to assess the therapeutic potential of similar compounds in treating hormone-dependent cancers.
Mechanism of Action
Dehydropachymic acid exerts its effects through various molecular targets and pathways:
Autophagy-Lysosome Pathway: It enhances autophagy in cells with impaired autophagy-lysosome pathways.
Anti-inflammatory Pathways: Dehydropachymic acid inhibits the production of pro-inflammatory cytokines and mediators.
Apoptosis Induction: It induces apoptosis in cancer cells by modulating apoptotic pathways
Comparison with Similar Compounds
Key Research Findings
Network Pharmacology : The target compound shares overlapping targets (e.g., ESR1, TNF) with MOL000280 in Cytoscape-based analyses, suggesting synergistic effects in hormone-related therapies .
Synthetic Accessibility : Unlike simpler analogues (e.g., eburicoic acid), the target compound’s synthesis requires regioselective acetylation at C3, as described in protocols using THF and LiAlH4 .
Toxicity Profile : The acetoxy group reduces acute toxicity (LD₅₀ > 500 mg/kg in mice) compared to hydroxylated derivatives, which show hepatotoxicity at lower doses .
Biological Activity
The compound (R)-2-((3S,5R,10S,13S,14R,16R,17R)-3-Acetoxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methyleneheptanoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its intricate stereochemistry and structural features suggest various biological activities that merit detailed exploration.
Structural Overview
The compound is characterized by:
- Dodecahydrocyclopenta[a]phenanthrene Backbone : This unique structure contributes to its biological interactions.
- Functional Groups : The presence of acetoxy and hydroxy groups enhances its reactivity and potential biological activity.
Biological Activity
Preliminary studies have indicated that compounds with similar structural motifs exhibit a range of biological activities. Below is a summary of the potential biological activities associated with this compound:
1. Antimicrobial Activity
Research suggests that steroid-like compounds can exhibit antimicrobial properties. Studies on structurally related compounds have shown:
- Inhibition of bacterial growth : Similar compounds have demonstrated effectiveness against various bacterial strains.
2. Anti-inflammatory Effects
Compounds with steroid-like structures often exhibit anti-inflammatory properties:
- Mechanism : These effects may be mediated through inhibition of pro-inflammatory cytokines.
3. Antitumor Activity
Investigations into related compounds have revealed potential antitumor effects:
- Cell Line Studies : In vitro studies indicate that similar structures can inhibit cancer cell proliferation.
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-2-(...) | Complex steroid-like structure | Potential antimicrobial effects |
| Testosterone | Steroid structure with keto group | Hormonal activity |
| Dihydrotestosterone | Reduced A-ring | Strong androgenic effects |
| Nandrolone | Similar steroid backbone | Anabolic effects |
Case Studies
Several case studies highlight the biological activity of structurally similar compounds:
-
Antimicrobial Effects :
- A study on a related steroid compound showed a significant reduction in bacterial load in infected animal models.
-
Anti-inflammatory Mechanisms :
- Research has demonstrated that compounds with similar configurations can effectively reduce inflammation markers in human cell lines.
-
Antitumor Properties :
- In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells.
Research Findings
Recent findings emphasize the importance of understanding the pharmacodynamics and pharmacokinetics of this compound:
- Interaction Studies : These studies are crucial for elucidating how the compound interacts with biological targets.
- Metabolism : Understanding the metabolic pathways can provide insights into its efficacy and safety profile.
Q & A
Q. What computational tools model the compound’s interaction with lipid membranes?
- Tools : Perform molecular dynamics (MD) simulations with CHARMM36 force fields to study partitioning into lipid bilayers. Analyze free energy profiles using umbrella sampling .
- Insight : The methyleneheptanoic acid tail adopts a helical conformation in hydrophobic environments, enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
